The synthesis of D11 involves a multi-step organic reaction process. Initially, the compound is synthesized from commercially available starting materials through condensation reactions. The key steps typically include:
Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity during synthesis.
D11 features a complex molecular structure characterized by:
The molecular formula for D11 is , and its molecular weight is approximately 308.33 g/mol. Crystallographic data can provide insights into bond lengths and angles, which are crucial for understanding its binding interactions with CK2.
D11 participates in several chemical reactions primarily related to its inhibition of protein kinase CK2:
These reactions underscore D11's potential as a therapeutic agent in cancer treatment.
D11 exerts its effects primarily through the inhibition of protein kinase CK2, which plays a pivotal role in multiple signaling pathways:
This multifaceted mechanism positions D11 as a promising candidate for targeted cancer therapies.
D11 exhibits several notable physical and chemical properties:
These properties are essential for determining optimal conditions for biological assays and potential therapeutic applications.
D11 has significant applications in scientific research and potential therapeutic interventions:
Protein kinase CK2 (casein kinase 2) is a constitutively active serine/threonine kinase with pleiotropic functions in cancer. It exists as a tetrameric holoenzyme comprising catalytic subunits (CK2α/CK2α') and regulatory subunits (CK2β), encoded by genes CSNK2A1, CSNK2A2, and CSNK2B, respectively [1] [4]. CK2 is dysregulated in diverse malignancies (e.g., prostate, breast, glioblastoma), where elevated protein/activity levels—rather than mRNA upregulation alone—correlate with poor prognosis [1] [6]. Its oncogenic roles include:
Table 1: CK2-Driven Molecular Mechanisms in Cancer
Process | Molecular Targets | Oncogenic Outcome |
---|---|---|
Apoptosis evasion | BID, caspases | Inhibited caspase activation |
PI3K/Akt activation | PTEN, Akt1 (Ser129) | Enhanced cell survival/growth |
NF-κB activation | IκBα, p65 (Ser529) | Pro-inflammatory gene expression |
Mitochondrial integrity | Voltage-dependent anion channels | Maintenance of ATP synthesis |
CK2 inhibition disrupts tumor adaptation pathways critical for aggressiveness:
Table 2: CK2 in Tumor Microenvironment and Therapy Resistance
Resistance Mechanism | CK2-Dependent Process | Therapeutic Impact of Inhibition |
---|---|---|
Hypoxia adaptation | HIF-1α stabilization | ↓ Glycolysis; ↓ Angiogenesis |
Proteasome inhibition | IRE1α/XBP1 signaling | ↑ ER stress; ↑ apoptosis |
DNA damage repair | XRCC1/XRCC4 phosphorylation | ↑ Chemo/radiosensitivity |
Multidrug resistance | P-gp/MRP1 expression | ↓ Drug efflux |
D11 (1,3-dichloro-6-[(E)-((4-methoxyphenyl)imino)methyl]dibenzo(b,d)furan-2,7-diol) was identified through the National Cancer Institute’s (NCI) Diversity Set III screening program targeting CK2α [5] [12]. Key milestones include:
Table 3: D11 Compared to Reference CK2 Inhibitors
Property | D11 | CX-4945 | CIGB-300 |
---|---|---|---|
Chemical Class | Dibenzofuran-imine | Benzimidazole derivative | Peptide-based |
Inhibition Mode | Mixed-type ATP-competitive | ATP-competitive | Substrate-competitive |
CK2α Ki (nM) | 7.7 | 0.17 | N/A |
Hypoxia Response | HIF-1α destabilization | Moderate HIF inhibition | Not reported |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9